

## The Discovery and History of CD235a (Glycophorin A): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CD235     |           |
| Cat. No.:            | B12299716 | Get Quote |

# An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core molecular characteristics of the **CD235**a antigen, also known as Glycophorin A (GPA). As a major sialoglycoprotein of the human erythrocyte membrane, **CD235**a is of significant interest in hematology, transfusion medicine, and infectious disease research. This document details the historical milestones in its identification, from the initial discovery of the MNS blood group antigens to the biochemical and genetic characterization of the protein. Furthermore, it presents key quantitative data, detailed experimental protocols for its study, and a visualization of its crucial interaction with Band 3, a critical component of the erythrocyte membrane. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of this vital cell surface antigen.

### Introduction

**CD235**a, or Glycophorin A (GPA), is the most abundant sialoglycoprotein on the surface of human red blood cells, with approximately 500,000 copies per cell.[1] This transmembrane protein plays a crucial role in maintaining the structural integrity of the erythrocyte membrane and is the carrier of the M and N blood group antigens.[2][3] Its heavy glycosylation, particularly with sialic acid residues, imparts a significant negative charge to the red blood cell surface, which is thought to prevent cellular aggregation in circulation.[2][4] Beyond its structural role,



**CD235**a serves as a receptor for various pathogens, including the malaria parasite Plasmodium falciparum and several viruses such as influenza and Hepatitis A virus.[5] This multifaceted functionality makes **CD235**a a subject of intense research in diverse fields, from fundamental hematology to the development of novel therapeutics for infectious diseases.

## **History of Discovery and Nomenclature**

The journey to understanding **CD235**a began not with the protein itself, but with the antigens it carries.

- 1927: Karl Landsteiner and Philip Levine discovered the M and N blood group antigens, the second major blood group system to be identified after the ABO system.[3][6]
- 1947-1951: The associated S and s antigens were subsequently described, further defining the MNSs blood group system.[6]
- Mid-20th Century: With the advent of protein biochemistry techniques, researchers began to investigate the molecular basis of these antigens. It was determined that they resided on a glycoprotein component of the erythrocyte membrane.
- 1970s: The major sialoglycoprotein of the red blood cell membrane was isolated and characterized, and it was named "glycophorin" due to its high carbohydrate content.[2]
   Subsequent work identified multiple glycophorins, with the most abundant being designated Glycophorin A.
- Late 20th Century: As the field of immunology and monoclonal antibody technology advanced, a systematic classification of cell surface antigens was established through the "Cluster of Differentiation" (CD) nomenclature. Due to its specific expression on the erythroid lineage, Glycophorin A was officially designated as CD235a.[3]

This historical progression from antigenic determinants to the identification and classification of the underlying protein highlights the interdisciplinary nature of research that has shaped our current understanding of **CD235**a.

## **Molecular and Biochemical Properties**



CD235a is a single-pass transmembrane protein with a molecular weight of approximately 39 kDa, though it can appear larger on SDS-PAGE due to its extensive glycosylation.[4][7] The protein consists of an N-terminal extracellular domain, a single transmembrane domain, and a C-terminal cytoplasmic domain. The extracellular domain is rich in serine and threonine residues that are O-glycosylated, as well as asparagine residues that are N-glycosylated. These glycan chains are heavily sialylated, contributing to the protein's overall negative charge.

**Ouantitative Data Summary** 

| Property                                 | Value                       | References |
|------------------------------------------|-----------------------------|------------|
| Designation                              | CD235a, Glycophorin A (GPA) | [3]        |
| Gene                                     | GYPA                        | [3]        |
| Chromosomal Location                     | 4q31                        | [8]        |
| Molecular Weight (Protein)               | ~14 kDa                     | [9]        |
| Apparent Molecular Weight (Glycosylated) | ~39 kDa                     | [4][7]     |
| Copies per Erythrocyte                   | ~500,000                    | [1]        |
| Associated Blood Group<br>System         | MNS                         | [2][3]     |

## **Key Experimental Protocols**

The study of **CD235**a relies on a variety of established biochemical and immunological techniques. The following sections provide detailed methodologies for some of the most common experimental approaches.

## **Isolation of Glycophorin A from Erythrocyte Membranes**

This protocol is based on the classic method of lithium diiodosalicylate (LIS) and phenol extraction.

Materials:



- Packed human red blood cells
- Phosphate-buffered saline (PBS), pH 7.4
- LIS solution (0.3 M Lithium 3,5-diiodosalicylate, 0.05 M Tris-HCl, pH 7.5)
- Phenol, water-saturated
- · Diethyl ether
- Dialysis tubing
- Centrifuge and rotor

#### Procedure:

- Wash packed red blood cells three times with cold PBS, centrifuging at 2,500 x g for 10 minutes at 4°C after each wash to remove plasma proteins.
- Lyse the washed erythrocytes by adding 10 volumes of ice-cold 5 mM phosphate buffer, pH
   7.4.
- Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts (membranes).
- Wash the ghosts repeatedly with the lysis buffer until they are white.
- Resuspend the packed ghosts in an equal volume of LIS solution and stir at room temperature for 15 minutes.
- Add an equal volume of water-saturated phenol and continue stirring for another 15 minutes.
- Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the upper aqueous phase, which contains the glycophorins.
- Extract the remaining phenol from the aqueous phase by adding an equal volume of diethyl ether, mixing, and allowing the phases to separate. Discard the upper ether phase. Repeat



this step three times.

- Dialyze the aqueous phase extensively against distilled water at 4°C for 48 hours, with several changes of water.
- Lyophilize the dialyzed sample to obtain the purified glycophorin fraction.

## SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting

#### Materials:

- Purified glycophorin A or erythrocyte ghost preparation
- Laemmli sample buffer (with and without β-mercaptoethanol)
- Polyacrylamide gels (12% resolving gel, 4% stacking gel)
- SDS-PAGE running buffer
- Protein molecular weight standards
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibody (e.g., anti-CD235a)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:



- Sample Preparation: Mix the protein sample with Laemmli sample buffer. For reducing conditions, use a buffer containing β-mercaptoethanol. Heat the samples at 95°C for 5 minutes.
- Electrophoresis: Load the samples and molecular weight standards into the wells of the polyacrylamide gel. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-CD235a antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 6.
- Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
- Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

## Flow Cytometry for CD235a Expression on Erythroid Cells

#### Materials:

- Whole blood or bone marrow aspirate
- PBS with 2% fetal bovine serum (FACS buffer)



- Fluorochrome-conjugated anti-CD235a antibody (e.g., FITC or PE conjugated)
- Isotype control antibody
- Red blood cell lysis buffer (optional, for bone marrow samples)
- Flow cytometer

#### Procedure:

- Cell Preparation:
  - For whole blood, dilute 100 μL with 1 mL of FACS buffer.
  - For bone marrow, perform a red blood cell lysis step if necessary, then resuspend the cells in FACS buffer.
- Staining:
  - Aliquot approximately 1 x 10^6 cells into flow cytometry tubes.
  - Add the fluorochrome-conjugated anti-CD235a antibody at the manufacturer's recommended concentration.
  - In a separate tube, add the corresponding isotype control antibody.
  - Incubate for 30 minutes at 4°C in the dark.
- Washing:
  - $\circ$  Add 2 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
  - Discard the supernatant.
  - Repeat the wash step.
- Resuspension: Resuspend the cell pellet in 500 μL of FACS buffer.



 Acquisition: Analyze the samples on a flow cytometer, gating on the cell population of interest.

## **Molecular Interactions and Signaling Pathways**

While **CD235**a is not known to be a signaling molecule in the classical sense, its interaction with other membrane proteins is critical for the structural integrity and function of the erythrocyte. The most well-characterized interaction is with Band 3, the major anion exchanger in red blood cells.

#### **Interaction with Band 3**

Evidence suggests that **CD235**a and Band 3 associate during their biosynthesis and trafficking to the cell membrane. It is proposed that Band 3 acts as a chaperone for the proper folding and transport of **CD235**a to the cell surface. This interaction is crucial for the stability of the erythrocyte membrane.

Below is a diagram illustrating the proposed chaperone-like interaction between Band 3 and Glycophorin A during their trafficking to the erythrocyte membrane.



Click to download full resolution via product page

Caption: Proposed chaperone-like interaction of Band 3 and Glycophorin A.

## **Experimental Workflow for Studying Protein-Protein Interactions**



A common workflow to investigate the interaction between **CD235**a and other membrane proteins is co-immunoprecipitation followed by mass spectrometry.



Click to download full resolution via product page

Caption: Co-immunoprecipitation workflow for **CD235**a interaction studies.

### Conclusion

The discovery and characterization of **CD235**a (Glycophorin A) represent a significant journey in our understanding of erythrocyte biology. From its initial recognition as the bearer of the MNS blood group antigens to its detailed molecular and genetic elucidation, **CD235**a has emerged



as a key player in red blood cell structure and function. Its role as a receptor for pathogens further underscores its clinical relevance. The experimental protocols and conceptual frameworks presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of this important cell surface antigen. Continued investigation into the biology of **CD235**a holds promise for advancements in transfusion medicine, the diagnosis and treatment of hematological disorders, and the development of novel anti-infective therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. conductscience.com [conductscience.com]
- 2. Glycophorin Wikipedia [en.wikipedia.org]
- 3. Glycophorin A Wikipedia [en.wikipedia.org]
- 4. prospecbio.com [prospecbio.com]
- 5. uniprot.org [uniprot.org]
- 6. Glycophorin A | biochemistry | Britannica [britannica.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. High-throughput genotyping assays for identification of glycophorin B deletion variants in population studies PMC [pmc.ncbi.nlm.nih.gov]
- 9. genomeme.ca [genomeme.ca]
- To cite this document: BenchChem. [The Discovery and History of CD235a (Glycophorin A):
   A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12299716#discovery-and-history-of-the-cd235a-antigen]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com